

Introduction: Understanding the Profile of a Versatile Chiral Auxiliary

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine
Cat. No.:	B140996

[Get Quote](#)

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine, commonly known in the scientific community by its acronym SAMP, is a chiral auxiliary of significant value in asymmetric synthesis.^[1] Its structural properties make it a powerful tool for introducing chirality, enabling chemists to synthesize specific enantiomers of target molecules, a critical consideration in pharmaceutical and fine chemical development.^{[1][2]} However, its utility in the laboratory is intrinsically linked to a thorough understanding of its chemical properties and potential hazards. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety and handling protocols necessary to work with SAMP effectively and securely. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding rather than mere procedural compliance.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is the unambiguous identification of the substance. Misidentification can lead to incorrect storage, handling, and emergency response. The key identifiers and properties of SAMP are summarized below.

Table 1: Chemical Identifiers for **(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine**

Identifier	Value	Source(s)
CAS Number	59983-39-0	[3]
Molecular Formula	C ₆ H ₁₄ N ₂ O	[3] [4]
Molecular Weight	130.19 g/mol	[3]
IUPAC Name	(2S)-2-(methoxymethyl)pyrrolidin-1-amine	[2] [3]
Common Synonyms	SAMP, S-ENDERS REAGENT	[1] [5] [6]

| InChI Key | BWSIKGOGLDNQBZ-LURJTMIESA-N | |

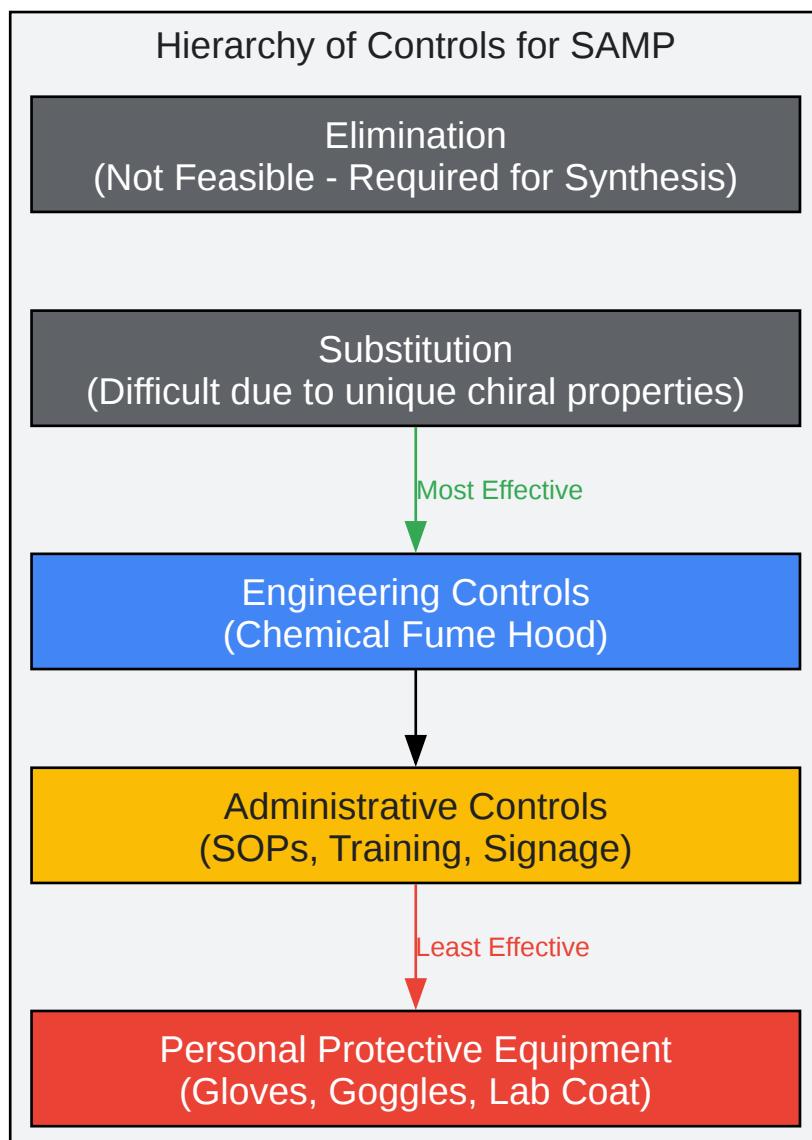
Table 2: Physical and Chemical Properties

Property	Value	Causality & Handling Implications
Appearance	Clear, colorless to light yellow liquid	Visual inspection can indicate potential degradation or contamination. [1] [2] [3]
Boiling Point	42 °C @ 1.8 mmHg	The low boiling point under vacuum indicates volatility; handle in a fume hood to avoid inhalation of vapors. [1]
Density	0.97 g/mL at 25 °C	Similar to water, but immiscibility and solubility should be considered during spill cleanup. [1]
Flash Point	72 °C (161.6 °F) - closed cup	Classified as a combustible liquid. Keep away from ignition sources like heat, sparks, and open flames.
Storage Temp.	Recommended 2-8°C, Inert Atmosphere	Refrigeration slows potential degradation. [2] [6] The compound can be air and moisture sensitive, requiring storage under an inert gas (e.g., Argon) to maintain purity. [7]

| Solubility | Soluble in water, ether, dichloromethane | High solubility in water means spills can easily contaminate aqueous environments; appropriate containment is critical.[\[6\]](#) |

Section 2: Hazard Identification and Risk Mitigation

SAMP is classified as a hazardous substance. Understanding its specific GHS (Globally Harmonized System) classifications is paramount for implementing appropriate safety controls.


Table 3: GHS Hazard Classification for SAMP

Hazard Class	GHS Code	Signal Word	Hazard Statement
Skin Corrosion/Irritation	H315	Warning	Causes skin irritation
Serious Eye Damage/Irritation	H319	Warning	Causes serious eye irritation

| Combustible Liquid | H227 | Warning | Combustible liquid |

Source(s):[\[3\]](#)[\[8\]](#)

The primary risks associated with SAMP are direct contact hazards. The causality is its chemical nature, which can disrupt the integrity of skin and eye tissues upon contact. The recommended mitigation strategy follows the Hierarchy of Controls, which prioritizes the most effective measures.

[Click to download full resolution via product page](#)

Caption: Hierarchy of Controls adapted for **(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine**.

- Engineering Controls: The most effective physical control is to handle the material in a certified chemical fume hood.^[9] This contains vapors and protects the researcher from inhalation and splashes.
- Administrative Controls: Implement Standard Operating Procedures (SOPs) for all tasks involving SAMP. Ensure all personnel are trained on these SOPs and the specific hazards of the chemical.

- Personal Protective Equipment (PPE): PPE is the last line of defense and is mandatory. It does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.

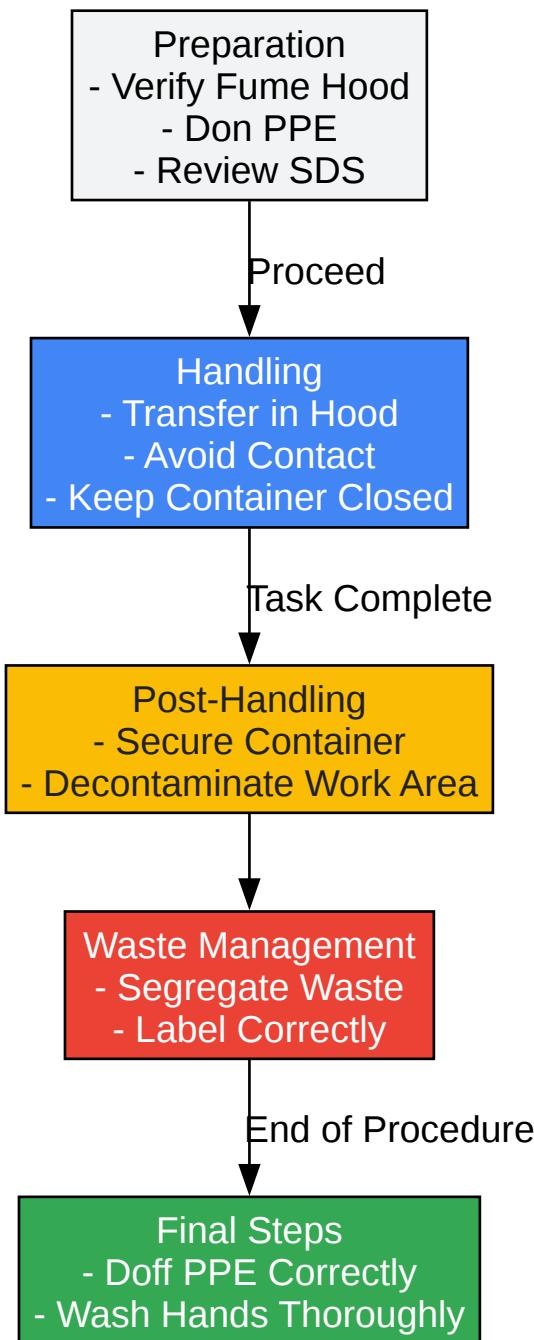
Table 4: Recommended Personal Protective Equipment (PPE)

Protection Type	Specification	Rationale & Standard
Eye/Face Protection	Tightly fitting safety goggles with side-shields. A face shield is recommended when handling larger quantities.	Protects against splashes that can cause serious eye irritation. ^{[7][10]} Must conform to EN166 (EU) or NIOSH (US) standards. ^[10]
Skin Protection	Chemical-resistant gloves (e.g., Nitrile). A chemically resistant lab coat or apron.	Prevents skin contact, which causes irritation. ^[10] Gloves must be inspected before use and disposed of properly after handling. ^[10]

| Respiratory Protection | Not typically required when used in a functional fume hood. For spill cleanup or in case of ventilation failure, a respirator with an appropriate filter (e.g., type ABEK EN14387) is necessary. | Protects against inhalation of vapors or aerosols, which may cause respiratory irritation.^[8] |

Section 3: Protocols for Safe Handling and Storage

Adherence to strict protocols is a self-validating system for ensuring safety. The following step-by-step procedures are designed for laboratory-scale use.


General Handling Protocol

- Preparation:
 - Confirm that a certified chemical fume hood is operational.
 - Don all required PPE as specified in Table 4.

- Assemble all necessary glassware and equipment within the fume hood.
- Keep the container tightly closed when not in use.[11]
- Aliquotting and Use:
 - Perform all transfers of the liquid within the fume hood to contain vapors.
 - Avoid direct contact with skin and eyes.[10]
 - Wash hands thoroughly after handling, even if gloves were worn.[7][10]
 - Keep away from all sources of ignition as it is a combustible liquid.

Storage Protocol

- Container: Store in the original, tightly sealed container.[11]
- Location: Keep in a cool, dry, and well-ventilated place, designated for chemical storage.[10]
Recommended storage is refrigerated at 2-8°C.[2][6]
- Atmosphere: Due to its sensitivity, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice to preserve purity.[10]
- Incompatibilities: Store away from strong oxidizing agents.[12]

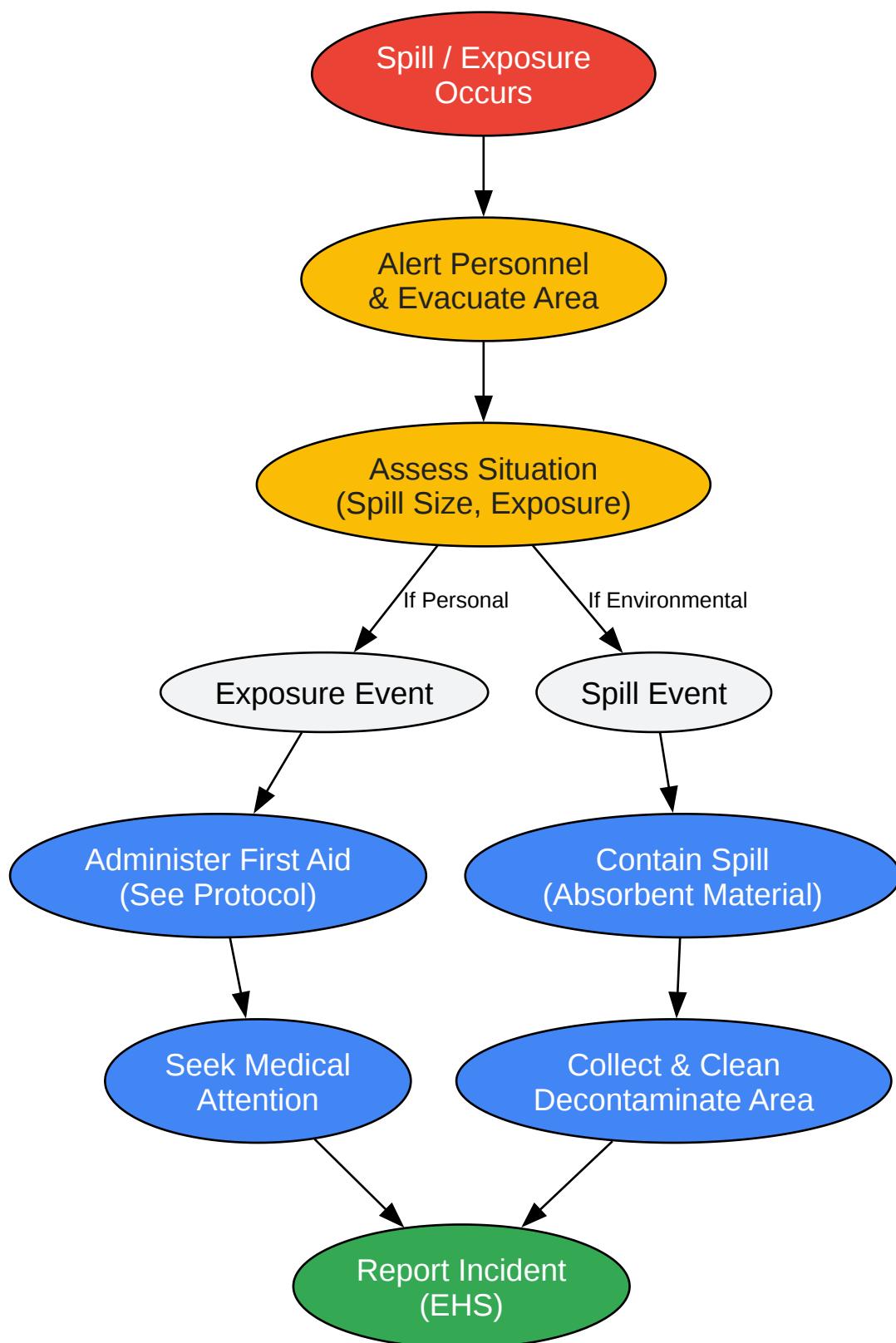
[Click to download full resolution via product page](#)

Caption: A streamlined workflow for the safe laboratory handling of SAMP.

Section 4: Emergency and First-Aid Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures


Exposure Route	Protocol	Justification
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [10] [12]	To remove the individual from the source of exposure and provide respiratory support.
Skin Contact	Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [7] [10]	To physically remove the chemical from the skin and mitigate irritation.
Eye Contact	Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [10] [12]	Extensive flushing is necessary to dilute and remove the irritant from sensitive eye tissue.
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [10] [12]	Vomiting can cause aspiration of the chemical into the lungs, leading to further damage.

Accidental Release Measures

In the event of a spill, the priority is to ensure personnel safety and prevent the spread of contamination.

- Evacuate: Alert others in the area and evacuate non-essential personnel.
- Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

- **Contain:** Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[\[10\]](#) Do not use combustible materials like paper towels to absorb large spills.
- **Collect:** Carefully scoop the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[\[10\]](#)
- **Decontaminate:** Clean the spill area thoroughly with an appropriate solvent or detergent and water.
- **Report:** Report the incident according to your institution's environmental health and safety protocols.

[Click to download full resolution via product page](#)

Caption: Emergency response flowchart for incidents involving SAMP.

Section 5: Disposal Considerations

Chemical waste must be handled responsibly to prevent environmental contamination and ensure regulatory compliance.

- **Waste Generation:** All materials contaminated with SAMP, including absorbent materials from spills, used gloves, and empty containers, must be treated as hazardous waste.
- **Collection:** Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
- **Disposal:** Disposal must be conducted through a licensed professional waste disposal service.[\[12\]](#)[\[13\]](#) Follow all local, state, and federal regulations for chemical waste disposal.

Conclusion

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine is an invaluable reagent in modern organic synthesis. Its effective use is predicated on a robust safety culture grounded in a comprehensive understanding of its properties and associated hazards. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can mitigate the risks and handle this chemical with confidence and security.

References

- National Center for Biotechnology Information. (n.d.). **(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine**. PubChem. Retrieved from [\[Link\]](#)
- Chemsorc. (2013). MSDS of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine. Retrieved from [\[Link\]](#)
- Alpha Chemika. (n.d.). (S)-(-)-1-Amino-2- (methoxymethyl) pyrrolidine. Retrieved from [\[Link\]](#)
- LookChem. (n.d.). 59983-39-0 | **(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine**. Retrieved from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). (S)-(-)-1-Amino-2-(methoxymethyl)-pyrrolidine. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)

- Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-AMINO-2-METHOXYMETHYL PYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYL PYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. *Organic Syntheses*, 65, 173. Retrieved from [\[Link\]](#)
- Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [\[Link\]](#)
- European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. bocsci.com [bocsci.com]
- 3. (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | C6H14N2O | CID 7156993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(-)-1-Amino-2-(methoxymethyl)-pyrrolidine [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. (S)-(-)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE CAS#: 59983-39-0 [amp.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 59983-39-0 | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 9. benchchem.com [benchchem.com]
- 10. capotchem.cn [capotchem.cn]
- 11. (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine High Purity (99.99%) Lab Chemical at Best Price [alphachemikaindia.com]

- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Introduction: Understanding the Profile of a Versatile Chiral Auxiliary]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b140996#s-1-amino-2-methoxymethyl-pyrrolidine-safety-and-handling\]](https://www.benchchem.com/product/b140996#s-1-amino-2-methoxymethyl-pyrrolidine-safety-and-handling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com